

# A Researcher's Guide to Commercial IL-27 ELISA Kits: A Comparative Analysis

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## Compound of Interest

Compound Name: SARS-CoV-2-IN-27

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For researchers, scientists, and drug development professionals embarking on studies involving Interleukin-27 (IL-27), the selection of a reliable and sensitive ELISA kit is a critical first step. This guide provides a comparative overview of several commercially available human IL-27 ELISA kits, offering a detailed summary of their performance characteristics based on manufacturer-provided data. Furthermore, it outlines a comprehensive experimental protocol for in-house cross-validation and includes graphical representations of the IL-27 signaling pathway and a general experimental workflow to aid in experimental design and data interpretation.

Interleukin-27, a heterodimeric cytokine composed of the EBI3 and p28 subunits, plays a crucial role in the regulation of immune responses.<sup>[1]</sup> It is produced by activated antigen-presenting cells and has been implicated in both pro-inflammatory and anti-inflammatory processes, making it a key target of investigation in autoimmune diseases, infectious diseases, and cancer immunotherapy.<sup>[1][2]</sup> Accurate quantification of IL-27 in various biological samples is therefore essential for advancing our understanding of its physiological and pathological roles.

## Performance Characteristics of Commercial Human IL-27 ELISA Kits

The following table summarizes the key performance metrics of several commercially available human IL-27 ELISA kits. This data has been compiled from the manufacturers' product datasheets and provides a basis for initial kit selection. It is important to note that performance

can vary based on sample type and experimental conditions, and in-house validation is strongly recommended.

Manufa cturer	Catalog Number	Sensitiv ity (pg/mL)	Assay Range (pg/mL)	Sample Types	Intra- Assay CV (%)	Inter- Assay CV (%)	Assay Time
Invitroge n (Thermo Fisher)	BMS208 5	9.5	62.5 - 4,000	Serum, Plasma, Cell Culture Supernat ants	8.5	5.6	3.5 hours
Invitroge n (Thermo Fisher)	EH271R B	81	81 - 20,000	Serum, Plasma, Cell Culture Supernat ants	<10	<12	4.75 hours
RayBiote ch	ELH-IL27	81	81 - 20,000	Serum, Plasma, Cell Culture Supernat ants	Not Provided	Not Provided	Not Provided
ELK Biotechn ology	ELK1572	6.3	15.63 - 1,000	Serum, Plasma, Tissue Homoge nates, Cell Lysates, Cell Culture Supernat ants	Not Provided	Not Provided	3.5 hours
Abcam	ab26781 2	61.02	125 - 8,000	Serum, Plasma, Cell	Not Provided	Not Provided	1.5 hours

				Culture Media			
R&D Systems	DY2526 (DuoSet)	Not Provided	156 - 10,000	Cell Culture Supernatants, Serum, Plasma	Not Provided	Not Provided	Not Provided
Biomatik	EKC34240	39	156 - 10,000	Serum, Plasma, Tissue Homogenates	Not Provided	Not Provided	Not Provided
FineTest	EH0193	94	156 - 10,000	Serum, Plasma, Cell Culture Supernatants, Cell/Tissue Lysates	Not Provided	Not Provided	4 hours
MyBioSource	MBS2515648	Not Provided	Not Provided	Serum, Plasma, Other Biological Fluids	Not Provided	Not Provided	Not Provided

Note: "Not Provided" indicates that the information was not readily available on the product datasheet. DuoSet kits, such as the one from R&D Systems, provide the primary antibodies and standard, requiring the user to optimize the assay protocol.

## Experimental Protocol for Cross-Validation of IL-27 ELISA Kits

To ensure the reliability and comparability of results, it is crucial to perform a cross-validation of different ELISA kits using your specific sample types. This protocol outlines a general procedure for such a comparison.

Objective: To compare the performance of two or more commercial IL-27 ELISA kits in terms of sensitivity, precision, accuracy, and linearity of dilution.

Materials:

- Two or more commercial Human IL-27 ELISA kits
- Biological samples of interest (e.g., serum, plasma, cell culture supernatants)
- Recombinant human IL-27 standard (if not included in all kits)
- Precision pipettes and tips
- Microplate reader capable of measuring absorbance at 450 nm
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Stop solution (e.g., 2 N H<sub>2</sub>SO<sub>4</sub>)
- Distilled or deionized water

Procedure:

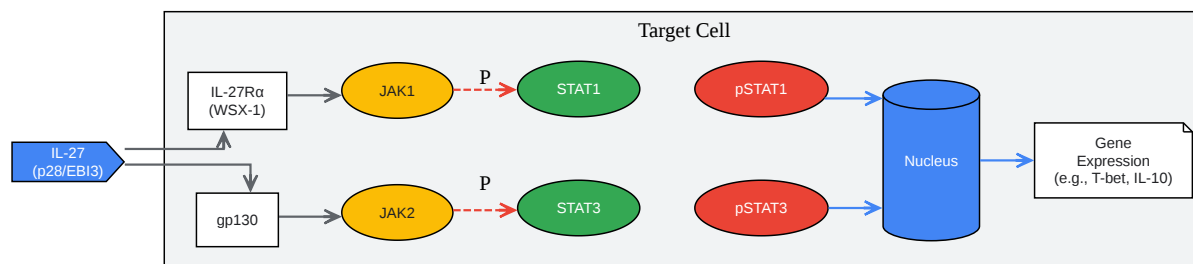
- Preparation:
  - Prepare all reagents from each ELISA kit according to the manufacturer's instructions.
  - Thaw frozen samples on ice and centrifuge to remove any precipitates.
- Standard Curve:
  - Prepare a serial dilution of the IL-27 standard provided in each kit according to the manufacturer's protocol. It is recommended to run the standard curve in duplicate or triplicate.

- Sample Preparation and Dilution:
  - For each sample, prepare a series of dilutions (e.g., neat, 1:2, 1:4, 1:8) using the sample diluent provided in each respective kit. This will be used to assess the linearity of dilution.
- Assay Procedure:
  - Follow the specific protocol for each ELISA kit. This typically involves the following steps:
    - Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.
    - Incubate as specified.
    - Wash the wells.
    - Add the detection antibody.
    - Incubate as specified.
    - Wash the wells.
    - Add the enzyme conjugate (e.g., Streptavidin-HRP).
    - Incubate as specified.
    - Wash the wells.
    - Add the substrate solution (e.g., TMB).
    - Incubate in the dark.
    - Add the stop solution.
- Data Acquisition:
  - Immediately read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis:

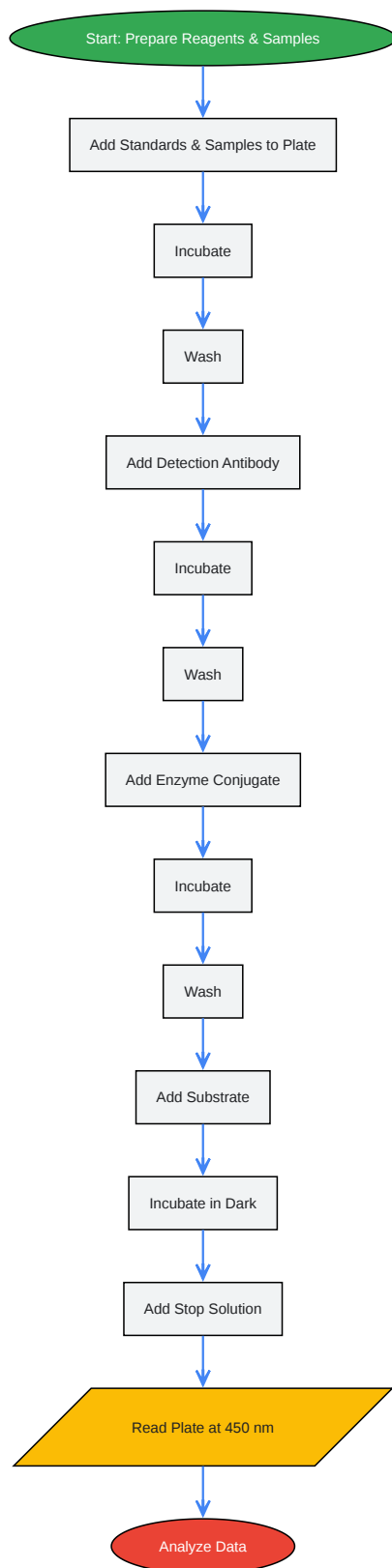
- **Standard Curve:** Generate a standard curve for each kit by plotting the mean absorbance for each standard concentration versus the concentration. Use a four-parameter logistic (4-PL) curve fit.
- **Concentration Calculation:** Calculate the concentration of IL-27 in your samples by interpolating their mean absorbance values from the standard curve of the respective kit.
- **Precision (Intra-Assay):** Calculate the coefficient of variation (CV%) for the replicates of each sample within a single assay.
- **Precision (Inter-Assay):** If the assay is run on multiple days, calculate the CV% for the same sample across the different assays.
- **Linearity of Dilution:** For each sample, multiply the calculated concentration by the dilution factor. The values should be consistent across the dilution series. Calculate the percentage recovery for each dilution relative to the most concentrated sample.
- **Spike and Recovery:** To assess accuracy, spike a known amount of recombinant IL-27 into a sample with a low endogenous level of the cytokine. Measure the concentration and calculate the percentage recovery of the spiked amount.

## Visualizing Key Processes

To further aid in the understanding of IL-27 biology and the experimental process, the following diagrams have been generated.







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## References

- 1. Human IL-27 ELISA Kit (EH271RB) - Invitrogen [thermofisher.com]
- 2. Human IL-27 ELISA Kit (BMS2085) - Invitrogen [thermofisher.cn]
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